Solvent Blue 122

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c1-12(25)23-13-6-8-14(9-7-13)24-17-10-11-18(26)20-19(17)21(27)15-4-2-3-5-16(15)22(20)28/h2-11,24,26H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPGHBPTUCXSRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4070798 |

Source

|

| Record name | Acetamide, N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67905-17-3 |

Source

|

| Record name | N-[4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67905-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Acetamidoanilino)-4-hydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(P-ACETAMIDOANILINO)-4-HYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV78YHZ7F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Solvent Blue 122 chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of Solvent Blue 122 (C.I. 60744), an anthraquinone-based dye. The information is intended for use in research and development settings.

Chemical Structure and Identification

This compound, belonging to the anthraquinone (B42736) class of dyes, is characterized by its core anthraquinone structure with specific substitutions that impart its distinct blue color.

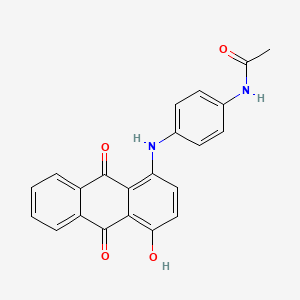

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Chemical Identification

| Identifier | Value |

| IUPAC Name | N-[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl]acetamide[1] |

| Synonyms | C.I. 60744, Polysynthren Blue R, Transparent Blue 2RA, Solvent Blue R |

| CAS Number | 67905-17-3[2] |

| Molecular Formula | C22H16N2O4[2] |

| Molecular Weight | 372.37 g/mol [2] |

| SMILES | CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O[1] |

Physicochemical Properties

The properties of this compound make it suitable for a variety of applications, particularly in the coloring of plastics and other organic materials.

| Property | Value |

| Appearance | Dark blue to navy blue powder |

| Melting Point | 238-242 °C |

| Boiling Point | 631 °C (predicted)[3] |

| Density | ~1.35 g/cm³ |

| Solubility | Insoluble in water; soluble in acetone, chlorobenzene, and organic polymers. |

| Heat Resistance | Stable up to 300 °C in polystyrene. |

| Light Fastness | Grade 7-8 |

| Migration Resistance | Grade 5 |

| Acid/Alkali Resistance | Grade 5 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This protocol is based on the condensation reaction between an anthraquinone derivative and an aromatic amine.

Materials:

-

1,4-dihydroxyanthraquinone

-

Leuco-1,4-dihydroxyanthraquinone

-

p-Aminoacetanilide

-

Hydrochloric acid (30%)

-

Catalyst (e.g., Palladium on alumina)

-

Deionized water

-

Four-neck round-bottom flask

-

Heating mantle with stirrer

-

Dropping funnel

-

Condenser

-

Buchner funnel and flask

-

HPLC system

Procedure:

-

Preparation of the First Mixed Solution:

-

In a four-neck flask, add 30 mL of hot deionized water, 20 g of 30% hydrochloric acid, and 30 g of p-aminoacetanilide.

-

Heat the mixture to 40-50 °C and stir for approximately 30 minutes until the p-aminoacetanilide is fully dissolved.[4]

-

-

Preparation of the Second Mixed Solution:

-

In a separate four-neck flask, add 80 mL of deionized water, 28 g of 1,4-dihydroxyanthraquinone, 8 g of leuco-1,4-dihydroxyanthraquinone, and 0.8 g of the catalyst.[4]

-

-

Condensation Reaction:

-

Heat the second mixed solution to 85-90 °C with stirring.

-

Slowly add the first mixed solution dropwise to the second mixed solution over a period of 3-4 hours.[4]

-

Maintain the reaction mixture at this temperature for 12 hours.[4]

-

Monitor the reaction progress by HPLC until the starting materials are consumed.[4]

-

-

Work-up and Isolation:

-

Once the reaction is complete, filter the hot mixture through a Buchner funnel.

-

Wash the collected solid with hot water until the filtrate is neutral.

-

Dry the solid product to obtain crude this compound.[4]

-

Purification

Recrystallization:

-

Select a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, toluene, or glacial acetic acid).

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If necessary, add activated carbon to decolorize the solution and hot filter to remove it.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven.

Column Chromatography:

-

Prepare a slurry of silica (B1680970) gel in a non-polar eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Pour the slurry into a chromatography column to pack the stationary phase.

-

Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity to separate the components.

-

Collect the fractions containing the purified blue dye.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol (B129727) and water is commonly used. For example, an isocratic mobile phase of Methanol:Water (80:20 v/v) can be employed.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the λmax of this compound in the mobile phase.

-

Sample Preparation: Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., methanol). Dissolve the synthesized and purified sample in the same solvent.

-

Injection Volume: 10-20 µL.

-

Analysis: Inject the standard and sample solutions to determine the retention time and purity of the synthesized product.

UV-Visible Spectroscopy:

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Solvent: A solvent that dissolves the dye and is transparent in the region of interest (e.g., ethanol, methanol).

-

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Use the pure solvent as a blank to zero the instrument.

-

Scan the absorbance of the sample solution over a wavelength range of approximately 200-800 nm to determine the wavelength of maximum absorbance (λmax).

-

Melting Point Determination:

-

Instrumentation: A melting point apparatus (e.g., Mel-Temp or similar).

-

Procedure:

-

Place a small amount of the dry, purified this compound into a capillary tube and seal one end.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample slowly (approximately 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (within 1-2 °C) is indicative of high purity.[3][5]

-

Experimental Workflow

The following diagram illustrates the overall workflow from synthesis to analysis of this compound.

References

"synthesis and purification of Solvent Blue 122"

An In-depth Technical Guide to the Synthesis and Purification of Solvent Blue 122

This technical guide provides a comprehensive overview of the synthesis and purification of this compound (C.I. 60744), an anthraquinone-based dye. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details common synthetic routes, experimental protocols, and purification techniques, with quantitative data presented for comparative analysis.

Introduction to this compound

This compound, with the chemical name N-[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl]acetamide and CAS number 67905-17-3, is a reddish-blue dye valued for its high thermal stability, lightfastness, and migration resistance.[1][2][3] It is primarily used for coloring a variety of polymers and plastics, including polystyrene, polycarbonate, PET, and ABS, as well as in inks and coatings.[3][4][5] The molecule's structure is based on the anthraquinone (B42736) chromophore, which imparts its characteristic deep blue color.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₆N₂O₄ | [6] |

| Molecular Weight | 372.37 g/mol | [6] |

| Appearance | Dark blue or reddish-blue powder | [1][2] |

| Melting Point | 238-242°C | [2] |

| Heat Resistance | Stable up to 300°C | [1][2] |

| Light Fastness | Grade 7-8 | [2] |

| Migration Resistance | Grade 5 | [2] |

| Solubility | Insoluble in water; soluble in acetone, chlorobenzene, and various organic polymers. | [2][7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of an anthraquinone derivative with an aromatic amine. The most prevalent methods utilize either 1,4-dihydroxyanthraquinone or 1-chloro-4-hydroxyanthraquinone (B1606226) as the starting material.

Method 1: Condensation of 1,4-Dihydroxyanthraquinone

This is a widely used industrial method involving the condensation of 1,4-dihydroxyanthraquinone (and its leuco form) with p-aminoacetanilide.[4][8] The reaction can be carried out using different catalysts and solvent systems, which affects reaction time, yield, and environmental impact.

This traditional approach uses boric acid as a catalyst in a solvent such as butanol or methanol.[4][8]

-

Reaction Setup: Charge a reactor with the solvent (e.g., methanol), 1,4-dihydroxyanthraquinone, its leuco body, boric acid, and p-aminoacetanilide.[8]

-

Condensation: Heat the mixture to 70-90°C and maintain it under reflux for 6-10 hours. The reaction progress is monitored by HPLC until the content of 1,4-dihydroxyanthraquinone and its leuco form is below 3%.[8]

-

Isolation: Cool the reaction mixture to room temperature. The crude product precipitates and is isolated by filtration.[8]

-

Washing: Wash the filter cake with a solvent and then hot water until neutral to remove residual reactants and catalyst.[4][8]

An environmentally improved method utilizes water as the solvent and a palladium-based catalyst.[4][9]

-

Solution Preparation:

-

First Mixed Solution: In a reaction vessel, add hot water, hydrochloric acid, and p-aminoacetanilide. Stir the mixture at 40-50°C for approximately 30 minutes to ensure complete dissolution.[9][10]

-

Second Mixed Solution: In a separate reactor, charge water, 1,4-dihydroxyanthraquinone, 1,4-dihydroxyanthraquinone leuco body, and a palladium on alumina (B75360) catalyst.[4][9]

-

-

Condensation: Heat the second mixed solution to 85-90°C. Slowly add the first mixed solution dropwise over 3-5 hours.[4][10]

-

Reaction Completion: Maintain the reaction at normal pressure for 10-14 hours.[4][10]

-

Isolation: Filter the hot reaction mixture to collect the solid crude product.[4]

-

Washing: Wash the filter cake with hot water until it is neutral and then dry to obtain the crude product.[4][10]

Method 2: Condensation of 1-Chloro-4-hydroxyanthraquinone

An alternative synthetic route involves the condensation of 1-chloro-4-hydroxyanthracene-9,10-dione with N-(4-aminophenyl)acetamide (p-aminoacetanilide).[6][7] This method avoids the use of the leuco body of 1,4-dihydroxyanthraquinone. The reaction is typically carried out under acidic conditions to facilitate the nucleophilic substitution of the chlorine atom.

Purification of this compound

The crude product obtained from synthesis requires purification to remove unreacted starting materials, by-products, and catalysts to achieve the desired purity and coloristic properties.

A common and effective purification procedure involves sequential treatment with alkaline and acidic solutions.[8]

-

Alkali Wash: The crude product is suspended in an aqueous alkali solution (e.g., 3-10 w% sodium hydroxide). The slurry is heated to 80-85°C and stirred for at least 30 minutes.[8]

-

Filtration and Washing: The mixture is filtered while hot, and the filter cake is washed with water until neutral. This step removes acidic impurities.[8]

-

Acid Wash: The filter cake is then resuspended in an aqueous acid solution (e.g., 3-5 w% hydrochloric acid) and stirred at 70-75°C for at least 30 minutes.[8]

-

Final Isolation: The product is again filtered while hot, washed with water until neutral, and then dried to yield the purified this compound.[8]

Another described method involves pulping the crude filter cake in an 80% aqueous solution of dimethylformamide (DMF) at 80°C, followed by filtration and drying.[4][10]

Comparative Data

The choice of synthetic protocol significantly impacts the final yield and purity of this compound.

Table 2: Comparison of Synthesis Protocols

| Parameter | Protocol A (Boric Acid/Butanol) | Protocol B (Palladium/Water) |

| Solvent | Butanol | Water |

| Catalyst | Boric Acid | Palladium on Alumina |

| Reaction Time | ~24 hours | 10-14 hours |

| Reported Yield | ~86.4% | 95.16% |

| Reported Purity | ~89.8% | ~93.5% |

| Reference | [4][10] | [9] |

Process Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound based on the aqueous palladium-catalyzed method.

Caption: Workflow for the Synthesis and Purification of this compound.

Conclusion

The synthesis of this compound is well-established, with multiple effective protocols available. Modern methods employing water as a solvent and heterogeneous catalysts offer significant advantages in terms of reduced environmental impact, shorter reaction times, and improved yields and purity compared to traditional organic solvent-based processes.[4] The purification of the crude product, typically through an acid-alkali treatment, is a critical step to ensure the final dye meets the high-performance standards required for its applications in the polymer and coatings industries.[8] Researchers should select the synthesis and purification method that best aligns with their requirements for yield, purity, and environmental considerations.

References

- 1. Solvent Blues 122 Dyes Manufacturers & Suppliers in India [colorantsgroup.com]

- 2. royal-chem.com [royal-chem.com]

- 3. This compound – Ranbar Blue R Plastic Dye [ranbarr.com]

- 4. CN110499039B - Synthetic method of this compound - Google Patents [patents.google.com]

- 5. This compound Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Page loading... [guidechem.com]

- 8. CN104725253A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN110499039A - A kind of synthetic method of solvent blue 19 22 - Google Patents [patents.google.com]

In-Depth Technical Guide: Solvent Blue 122 (CAS No. 67905-17-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solvent Blue 122, identified by CAS number 67905-17-3, is an anthraquinone-based dye known chemically as N-[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl]acetamide.[1] While its primary industrial application is the coloration of plastics, inks, and other materials due to its intense navy blue hue and high stability, its core anthraquinone (B42736) structure is shared by a class of compounds with significant pharmacological activities, including anticancer agents. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, and a discussion of its potential relevance in a research and drug development context based on the known activities of structurally related anthraquinone derivatives.

Physicochemical Properties

This compound is a dark blue to purple-black crystalline powder.[2][3][4] It is characterized by its insolubility in water but shows solubility in various organic solvents such as ethanol, acetone, benzene, chlorobenzene, xylene, and DMF.[2][3][4] The compound exhibits excellent heat and light resistance, contributing to its stability.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 67905-17-3 | [2] |

| Molecular Formula | C₂₂H₁₆N₂O₄ | [2] |

| Molecular Weight | 372.37 g/mol | [6] |

| Appearance | Navy blue / Purple-black powder | [2][3][4] |

| Melting Point | ~280 °C | [7] |

| Density | ~1.5 g/cm³ | [5] |

| Water Solubility | Insoluble | [2] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, DMF, benzene, chlorobenzene, xylene | [2][3][4] |

| Appearance in H₂SO₄ | Dark green | [3][4] |

Spectroscopic Data

3.1 Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]+ would be expected at m/z 372.37.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectra for this compound are not published in academic journals, data for similar 1,4-substituted aminoanthraquinones are available. For instance, the ¹H NMR spectrum of 1-amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid shows aromatic protons in the δ 7.7-8.3 ppm range and aliphatic protons of the side chain around δ 3.5-3.7 ppm.[8] For this compound, one would expect to see signals corresponding to the acetyl group protons, as well as distinct signals for the protons on both the anthraquinone and phenylamino (B1219803) moieties.

3.3 UV-Visible Spectroscopy

As a colored compound, this compound absorbs light in the visible region. The UV-Vis spectrum is critical for quantitative analysis and characterization. The color of a solution is complementary to the color of light it absorbs. A blue solution would be expected to show maximum absorbance in the orange region of the spectrum (approximately 590-620 nm).

Synthesis of this compound

The synthesis of this compound is primarily documented in patent literature. A common method involves the condensation of an anthraquinone derivative with p-aminoacetanilide.

4.1 Representative Experimental Protocol (based on patent literature)

This protocol is a composite of methods described in patents and should be adapted and optimized for laboratory use.[9]

Materials:

-

1,4-dihydroxyanthraquinone (Quinizarin)

-

Leuco-1,4-dihydroxyanthraquinone

-

p-Aminoacetanilide

-

Boric acid

-

Methanol

-

Sodium hydroxide (B78521) solution (e.g., 3% w/w)

-

Hydrochloric acid solution (e.g., 3% w/w)

Procedure:

-

Condensation Reaction:

-

To a suitable reactor, add methanol, boric acid, p-aminoacetanilide, 1,4-dihydroxyanthraquinone, and leuco-1,4-dihydroxyanthraquinone.

-

Heat the mixture under normal pressure at approximately 80°C for 8 hours, with stirring.

-

Monitor the reaction progress by a suitable method (e.g., HPLC) until the concentration of the starting anthraquinones is below 3%.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting precipitate and wash with a suitable solvent to obtain the crude product.[9]

-

-

Post-Treatment/Purification:

-

The crude product is first treated with a dilute alkaline solution (e.g., 3% NaOH) at 80-85°C for at least 30 minutes with stirring.

-

The mixture is filtered while hot, and the filter cake is washed with hot water until neutral.

-

The resulting filter cake is then stirred in a dilute acid solution (e.g., 3% HCl) at 70-75°C for at least 30 minutes.

-

The mixture is again filtered while hot and washed with hot water until neutral.

-

The purified product is then dried to yield this compound.[9]

-

Diagram 1: Synthesis Workflow for this compound

Caption: A workflow diagram illustrating the synthesis and purification of this compound.

Relevance in Drug Development

While this compound itself is not used as a pharmaceutical, its anthraquinone core is a key pharmacophore in several clinically important drugs, particularly in oncology.

5.1 General Mechanism of Action of Anthraquinone Derivatives

Many pharmacologically active anthraquinones exert their effects through interaction with DNA. Their planar aromatic structure allows them to intercalate between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, some anthraquinone derivatives are known to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. Inhibition of this enzyme leads to DNA strand breaks and ultimately, cell death.

Diagram 2: Generalized Mechanism of Action for Anthraquinone Anticancer Agents

Caption: Generalized signaling pathway for anthraquinone-based anticancer agents.

5.2 Potential for Research

Given its structure, this compound could be a starting point or a reference compound in the design of new pharmacologically active agents. Researchers could explore its potential for DNA binding or enzyme inhibition. However, it is crucial to note that there is currently no published data on the specific biological activity or cytotoxicity of this compound in cell-based assays relevant to drug development.

Toxicological Profile

The available toxicological data for this compound is limited and primarily relates to its industrial use.

6.1 Known Hazards

-

Eye Irritation: It is reported to cause serious eye irritation.

-

Aquatic Toxicity: It is considered very toxic to aquatic life.[2]

There is no conclusive evidence to classify this compound as a carcinogen by major regulatory agencies.[2]

6.2 Cytotoxicity

Specific cytotoxicity studies (e.g., IC50 values on various cell lines) for this compound are not available in the public domain. Any research involving this compound in a biological context would require initial cytotoxicity screening to determine appropriate concentration ranges for further experiments. Standard methods like the MTT or Trypan Blue exclusion assays would be suitable for this purpose.

Conclusion

This compound is a well-characterized industrial dye with a chemical structure that places it within the broader family of anthraquinones, a class of compounds with significant importance in drug development. While its own biological activities remain uninvestigated, its stable, polycyclic core presents a potential scaffold for medicinal chemistry exploration. This guide provides the foundational technical information necessary for researchers to understand its properties and synthesis, and to consider its potential, with appropriate toxicological evaluation, in the broader context of anthraquinone-based research. Further studies are required to elucidate any specific biological effects and to determine its suitability for applications beyond its current use as a colorant.

References

- 1. This compound|CAS NO.67905-17-3 [xcolorpigment.com]

- 2. Page loading... [guidechem.com]

- 3. CN110499039B - Synthetic method of this compound - Google Patents [patents.google.com]

- 4. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. echemi.com [echemi.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. This compound – Ranbar Blue R Plastic Dye [ranbarr.com]

- 8. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104725253A - Method for preparing this compound - Google Patents [patents.google.com]

Spectroscopic Profile of Solvent Blue 122: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the anthraquinone-based dye, Solvent Blue 122 (C.I. 60744; CAS 67905-17-3). Due to the proprietary nature of specific industrial dye data, this document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for obtaining and analyzing such data. The included tables serve as templates for data presentation, ensuring a standardized approach for research and development.

Chemical and Physical Properties

This compound is a synthetic organic dye with a molecular formula of C₂₂H₁₆N₂O₄ and a molecular weight of 372.37 g/mol .[1][2] It is characterized by its navy blue or reddish-blue hue and is primarily used in the coloring of plastics, polymers, and other organic materials due to its good light and heat resistance.[3][4][5]

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound. While specific experimental values are not publicly available in the reviewed literature, the tables provide a structured format for recording and comparing such data.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a dye molecule. The absorption spectrum is influenced by the solvent environment. One source suggests that blue dyes of this nature typically exhibit absorption maxima in the visible range of approximately 600–700 nm.[6]

Table 1: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Dichloromethane | Data not available | Data not available |

| Toluene | Data not available | Data not available |

| Acetone | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. Key parameters include the emission maximum (λem) and the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process.

Table 2: Fluorescence Data for this compound

| Solvent | Excitation Wavelength (nm) | Emission Maximum (λem) (nm) | Fluorescence Quantum Yield (Φf) |

| Dichloromethane | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

| Acetone | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Solvent | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| CDCl₃ | Data not available | |||

| DMSO-d₆ | Data not available |

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Solvent | Chemical Shift (δ) (ppm) | Assignment |

| CDCl₃ | Data not available | |

| DMSO-d₆ | Data not available |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling confirmation of the molecular weight and elucidation of the structure.

Table 5: Mass Spectrometry Data for this compound

| Ionization Method | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| Electrospray (ESI) | Data not available | ||

| Electron Impact (EI) | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

UV-Visible Absorption Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., dichloromethane, toluene, acetone, ethanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance reading between 0.5 and 1.5.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank).

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Replace the blank in the sample beam with the cuvette containing the this compound solution.

-

Scan a wavelength range of 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis: Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen spectroscopic-grade solvent. The concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Determine the λmax from the UV-Vis absorption spectrum and set this as the excitation wavelength.

-

Scan the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 800 nm.

-

Identify the wavelength of maximum emission (λem).

-

To determine the fluorescence quantum yield (Φf), a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) that absorbs at a similar wavelength should be measured under identical experimental conditions.

-

-

Data Analysis: Calculate the quantum yield of this compound relative to the standard using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²), where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

-

-

Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Integrate the proton signals and assign the peaks to the corresponding nuclei in the molecular structure.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for fragmentation analysis.

-

Measurement:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙) and analyze the fragmentation pattern to confirm the molecular structure.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis for a compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic dye.

Caption: Relationship between molecular structure and spectroscopic techniques.

References

An In-depth Technical Guide to the Solubility of Solvent Blue 122 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Blue 122 (C.I. 60744), an anthraquinone-based dye, in various organic solvents. Understanding the solubility characteristics of this dye is crucial for its application in diverse fields, including plastics, inks, and coatings, as well as for toxicological and environmental impact assessments. This document compiles available quantitative and qualitative solubility data, details standardized experimental protocols for solubility determination, and presents logical workflows for solvent selection and analysis.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its effective use in various formulations. While extensive quantitative data is not widely published, the following table summarizes the available information. It is important to note that for some data points, the precise units of measurement were not explicitly stated in the source material. Based on common industry practices for reporting dye solubility, it is reasonable to infer that these values are likely expressed in grams per liter (g/L).

| Organic Solvent | Chemical Class | Quantitative Solubility | Notes / Inferred Units |

| Alcohols (General) | Alcohol | 300 | Units not specified; likely g/L |

| n-Propanol | Alcohol | 200 | Units not specified; likely g/L |

| 1-Methoxy-2-propanol | Glycol Ether | 100 | Units not specified; likely g/L |

| 2-Ethoxyethanol | Glycol Ether | 100 | Units not specified; likely g/L |

| Methyl Ethyl Ketone (MEK) | Ketone | 300 | Units not specified; likely g/L |

Qualitative Solubility

In addition to the quantitative data, several sources describe the general solubility of this compound in various organic solvents. This information is valuable for initial solvent screening and formulation development.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for both research and industrial applications. The following is a detailed methodology for a standard and widely accepted procedure for determining the solubility of a dye like this compound in an organic solvent.

The Saturation Shake-Flask Method

This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (analytical standard)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated flasks with stoppers

-

Centrifuge and centrifuge tubes or filtration apparatus with inert syringe filters (e.g., PTFE, 0.45 µm pore size)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to either:

-

Centrifuge the sample at a high speed and collect the clear supernatant.

-

Filter the sample through an inert syringe filter.

-

-

-

Quantification of the Dissolved Solute:

-

Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent using a UV-Vis spectrophotometer.

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/L or mg/mL.

-

Gravimetric Method (Alternative Quantification):

-

Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the dye.

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved dye is the final mass of the dish and residue minus the initial mass of the empty dish.

-

Calculate the solubility by dividing the mass of the residue by the volume of the supernatant used.

Visualization of Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination and solvent selection, the following diagrams have been generated using Graphviz.

Caption: Workflow for Determining this compound Solubility.

Caption: Logical Workflow for Solvent Selection for this compound.

References

Unveiling the Photophysical Landscape of Anthraquinone Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anthraquinone (B42736) dyes, a class of organic compounds built upon the core structure of anthraquinone, represent a significant area of study due to their diverse applications, ranging from textile dyeing to advanced photodynamic therapy (PDT). Their rich photophysical properties, governed by their unique electronic structure, are central to their function. This technical guide provides a comprehensive overview of the core photophysical characteristics of anthraquinone dyes, detailed experimental protocols for their analysis, and insights into their mechanisms of action, particularly relevant to drug development.

Core Photophysical Properties of Anthraquinone Dyes

The photophysical behavior of anthraquinone dyes is intrinsically linked to their molecular structure, particularly the nature and position of substituent groups on the anthraquinone scaffold. These substitutions significantly influence the electronic transitions, leading to a wide range of absorption and emission characteristics.

The absorption spectra of anthraquinone dyes typically exhibit strong π→π* transitions in the UV region and weaker n→π* transitions that can extend into the visible range.[1] The introduction of electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, at specific positions (1-, 4-, 5-, or 8-) can cause a bathochromic (red) shift of the absorption bands, resulting in colored compounds spanning from red to blue.[1]

Upon absorption of light, the excited molecule can relax through various pathways, including fluorescence. While the parent anthraquinone is weakly fluorescent, derivatives with electron-donating substituents often exhibit significant fluorescence.[2] Key photophysical parameters that characterize these dyes include the absorption maximum (λmax), molar extinction coefficient (ε), emission maximum (λem), Stokes shift, fluorescence quantum yield (Φf), and fluorescence lifetime (τ).

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for a selection of anthraquinone derivatives, providing a comparative overview for researchers.

Table 1: Absorption and Emission Properties of Selected Anthraquinone Dyes

| Compound Name | Substituent(s) | Solvent | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Emission Max (λem, nm) | Stokes Shift (nm) | Reference(s) |

| Anthraquinone | None | Ethanol | 251 | 45,000 | - | - | [3] |

| 1-Hydroxyanthraquinone | 1-OH | Methanol | 402 | - | - | - | [4] |

| 2-Hydroxyanthraquinone | 2-OH | Methanol | 368 | - | - | - | [4] |

| 1-Aminoanthraquinone | 1-NH2 | Methanol | 475 | - | - | - | [4] |

| 2-Aminoanthraquinone | 2-NH2 | Methanol | 440 | - | - | - | [4] |

| 1,4-Dihydroxyanthraquinone (Quinizarin) | 1,4-diOH | Ethanol | 516 | - | - | - | [2] |

| 1,5-Dihydroxyanthraquinone (Anthrarufin) | 1,5-diOH | - | - | - | - | - | |

| 1,8-Dihydroxyanthraquinone (Chrysazin) | 1,8-diOH | - | - | - | - | - | |

| 1-Anilinoanthraquinone | 1-NHPh | Methanol | 500 | - | - | - | [4] |

| 1,4-Diaminoanthraquinone | 1,4-diNH2 | Methanol | 590 | - | - | - | [4] |

| 1,4,5,8-Tetraaminoanthraquinone | 1,4,5,8-tetraNH2 | Methanol | 610 | - | - | - | [4] |

| 1,6-Dihydroxy-2-methyl anthraquinone | 1,6-diOH, 2-Me | Methanol | 411 | 1706 | 583 | 172 | [1] |

| 1,3-Dihydroxy-2-methoxy anthraquinone | 1,3-diOH, 2-OMe | Methanol | - | - | 567 | - | [1] |

| 1,5,6-Trihydroxy-2-methyl anthraquinone | 1,5,6-triOH, 2-Me | Methanol | 447 | - | - | - | [1] |

Table 2: Fluorescence Quantum Yields and Lifetimes of Selected Anthraquinone Dyes

| Compound Name | Substituent(s) | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) | Reference(s) |

| 1-Aminoanthraquinone | 1-NH2 | Benzene | - | - | [5] |

| 2-Aminoanthraquinone | 2-NH2 | Benzene | - | - | [5] |

| 2-Piperidinoanthraquinone | 2-Piperidino | Benzene | - | - | [5] |

| AQ-PTZ | Anthraquinone-Phenothiazine | CHX | - | 38 | [6] |

| AQ-PTZ-M | Anthraquinone-Phenothiazine-Mesityl | CHX | - | 124 | [6] |

Experimental Protocols for Photophysical Characterization

Accurate and reproducible measurement of photophysical properties is crucial for understanding and utilizing anthraquinone dyes. The following sections detail the standard experimental protocols for key spectroscopic techniques.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is fundamental for determining the absorption characteristics of anthraquinone dyes.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the anthraquinone dye.

-

Dissolve the dye in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, DMSO) to create a stock solution of known concentration (typically 10-3 to 10-4 M).[2]

-

Perform serial dilutions to obtain a final concentration with an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax) to ensure linearity according to the Beer-Lambert law.[7]

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Turn on the instrument and allow the lamps (deuterium and tungsten) to warm up and stabilize.[2]

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).

-

Use a pair of matched quartz cuvettes with a 1 cm path length.

-

Fill one cuvette with the pure solvent to serve as the blank/reference.

-

Fill the second cuvette with the sample solution.

-

Perform a baseline correction with the solvent-filled cuvette.

-

Acquire the absorption spectrum of the sample.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emission properties of anthraquinone dyes, including their emission spectra, quantum yields, and lifetimes.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the anthraquinone dye in a fluorescence-grade solvent.

-

The concentration should be low enough to avoid inner-filter effects, which can distort the emission spectrum. Typically, the absorbance at the excitation wavelength should be less than 0.1.[2]

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Turn on the instrument and allow the excitation lamp (typically a Xenon arc lamp) to stabilize.[8]

-

Set the excitation and emission slit widths (e.g., 5 nm).[8]

-

Emission Spectrum: Set a fixed excitation wavelength (usually at or near the λmax from the absorption spectrum) and scan the emission monochromator over a range of longer wavelengths.

-

Excitation Spectrum: Set a fixed emission wavelength (at the peak of the emission spectrum) and scan the excitation monochromator over a range of shorter wavelengths. The corrected excitation spectrum should ideally match the absorption spectrum.

-

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method):

-

This method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Rhodamine 6G in ethanol).

-

Measure the absorbance of both the sample and the standard at the same excitation wavelength. The absorbance values should be low and closely matched.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.[2]

-

-

Fluorescence Lifetime (τ) Measurement:

-

Fluorescence lifetime measurements are typically performed using Time-Correlated Single Photon Counting (TCSPC).

-

This technique involves exciting the sample with a pulsed light source (e.g., a picosecond laser) and measuring the time delay between the excitation pulse and the detection of the emitted photons.

-

The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

-

Mandatory Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of an anthraquinone dye.

Caption: A generalized workflow for the photophysical characterization of anthraquinone dyes.

Signaling Pathway: Mechanism of Action in Photodynamic Therapy (PDT)

Many anthraquinone derivatives act as photosensitizers in PDT, a therapeutic modality that uses a combination of a photosensitizer, light, and oxygen to induce cell death. The underlying mechanism involves the generation of reactive oxygen species (ROS).

Caption: The mechanism of action of anthraquinone dyes in Photodynamic Therapy (PDT).

This guide provides a foundational understanding of the photophysical properties of anthraquinone dyes, essential for their application in research and development. The provided data and protocols serve as a valuable resource for scientists working with these versatile compounds. Further investigation into specific derivatives and their interactions within biological systems will continue to expand the potential of anthraquinone dyes in various scientific and therapeutic fields.

References

An In-depth Technical Guide to the Derivatives of 1,4-Dihydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives based on the 1,4-dihydroxyanthraquinone core, also known as quinizarin (B34044). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways.

Introduction

1,4-Dihydroxyanthraquinone is a naturally occurring aromatic compound found in various plants, fungi, and lichens.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The planar anthraquinone (B42736) scaffold allows for intercalation into DNA, and the hydroxyl groups provide sites for further chemical modification, enabling the generation of a diverse library of compounds with potentially enhanced therapeutic efficacy and selectivity.[1][2] This guide will delve into the key aspects of 1,4-dihydroxyanthraquinone derivatives, providing a foundation for future research and development in this promising area.

Synthesis of 1,4-Dihydroxyanthraquinone and its Derivatives

The parent compound, 1,4-dihydroxyanthraquinone (quinizarin), can be synthesized through several methods. A common laboratory and industrial-scale synthesis involves the reaction of phthalic anhydride (B1165640) with either hydroquinone (B1673460) or p-chlorophenol in the presence of a Lewis acid or strong acid catalyst like sulfuric acid and boric acid.[5][6][7]

General Synthesis of Quinizarin

A typical procedure involves heating a mixture of phthalic anhydride and p-chlorophenol in fuming sulfuric acid with boric acid. The reaction proceeds through a Friedel-Crafts acylation followed by cyclization and hydrolysis of the chloro group to a hydroxyl group.[6]

Synthesis of Derivatives

The 1,4-dihydroxyanthraquinone scaffold serves as a versatile starting material for the synthesis of a wide array of derivatives.

Amino-substituted anthraquinones can be synthesized via nucleophilic substitution reactions. For instance, reacting 1,4-dihydroxyanthraquinone with aliphatic or aromatic amines in the presence of a suitable solvent and catalyst can yield 1-amino-4-hydroxyanthraquinone (B1669015) derivatives.[8]

The hydroxyl groups of quinizarin can be alkylated or acylated to form ether and ester derivatives, respectively. Alkylation can be achieved by reacting 1,4-dihydroxyanthraquinone with an alkyl halide in the presence of a base.[1]

Anthraquinone glycosides can be synthesized through chemical or enzymatic methods. Enzymatic synthesis, utilizing glycosyltransferases, offers a regio- and stereoselective approach to producing these derivatives.[9][10]

Biological Activities

Derivatives of 1,4-dihydroxyanthraquinone exhibit a broad range of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Many 1,4-dihydroxyanthraquinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their primary mechanism of anticancer action is often attributed to the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and repair.[11][12] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[2][11]

Table 1: Anticancer Activity of 1,4-Dihydroxyanthraquinone Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Compound A1 (nitrogen-mustard and thiophene (B33073) derivative) | HepG-2 (Liver Cancer) | 12.5 | [11][12] |

| Anthraquinone-propargylamine derivative 18 | MCF-7 (Breast Cancer) | Comparable to Doxorubicin | [13] |

| Anthraquinone-propargylamine derivative 24 | MCF-7 (Breast Cancer) | Comparable to Doxorubicin | [13] |

| Anthraquinone-propargylamine derivative 14 | DU-145 (Prostate Cancer) | Selective Activity | [13] |

| Anthraquinone-propargylamine derivative 19 | DU-145 (Prostate Cancer) | Selective Activity | [13] |

| Pyrazolotriazinone 6a | Panc-1 (Pancreatic Cancer) | 9.91 | [13] |

| Pyrazolotriazinone 6d | Panc-1 (Pancreatic Cancer) | 4.93 | [13] |

| Pyrazolotriazinone 3a | Huh-7 (Liver Cancer) | 8.84 | [13] |

| Pyrazolotriazinone 6c | Huh-7 (Liver Cancer) | 4.93 | [13] |

Antimicrobial Activity

Several derivatives of 1,4-dihydroxyanthraquinone have shown promising activity against a range of bacteria and fungi. The mechanism of their antimicrobial action is believed to involve multiple targets, including inhibition of nucleic acid and protein synthesis, disruption of the cell wall, and interference with energy metabolism.[3] The polarity of the substituents on the anthraquinone ring appears to play a significant role in their antibacterial efficacy.[3]

Table 2: Antimicrobial Activity of Anthraquinone Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Anthraquinone-connected coumarin (B35378) derivative 1t | E. aerogenes | 0.25 | [14] |

| 1,8-dihydroxy-4,5-dinitroanthraquinone | S. aureus | 31.25 | [15] |

| 1,8-dihydroxy-4,5-dinitroanthraquinone | E. faecalis | 62.5 | [15] |

| Juglone (a 1,4-naphthoquinone) | S. aureus | ≤ 0.125 µmol/L | [16] |

| 5,8-dimethoxy-1,4-naphthoquinone | S. aureus | ≤ 0.125 µmol/L | [16] |

Anti-inflammatory Activity

Certain 1,4-dihydroxyanthraquinone derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways.[4][17][18]

Table 3: Anti-inflammatory Activity of Quinazolinone and Coumarin Analogs (IC50 values)

| Compound/Derivative | Assay | IC50 | Reference |

| Thiazolidinone derivatives (17-22) | Carrageenan-induced paw edema (% inhibition) | 22.9–32.5% | [17] |

| Azetidinone derivative 15 | Carrageenan-induced paw edema (% inhibition) | >24.6% | [17] |

| Coumarin derivative 14b | LPS-induced macrophages (EC50) | 5.32 µM | [19] |

| Coumarin derivative 8 | Carrageenan-induced inflammation | Significant reduction in TNF-α, IL-6, IL-1β | [18] |

| Coumarin derivative 1 | Carrageenan-induced inflammation | Significant reduction in TNF-α, IL-6, IL-1β | [18] |

| Coumarin derivative 4 | Carrageenan-induced inflammation | Significant reduction in TNF-α, IL-6, IL-1β | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,4-dihydroxyanthraquinone derivatives.

Synthesis of 1,4-Dihydroxyanthraquinone (Quinizarin)

Materials:

-

Phthalic anhydride

-

p-Chlorophenol

-

Fuming sulfuric acid (oleum)

-

Boric acid

-

Water

-

Toluene (or other suitable organic solvent for extraction)

Procedure: [6]

-

In a reaction vessel, combine fuming sulfuric acid and boric acid and heat to dehydrate for 30-60 minutes.

-

Add phthalic anhydride to the mixture and heat to 130 °C.

-

Gradually add p-chlorophenol to the reaction mixture in batches, maintaining the temperature between 130-150 °C.

-

After the addition is complete, raise the temperature to 200-205 °C and continue the reaction for 5-10 hours.

-

After completion, carefully pour the hot reaction mixture into a large volume of water to induce hydrolysis and precipitation of the crude product.

-

Extract the product into an organic solvent such as toluene.

-

Wash the organic layer with hot water, and then remove the solvent by distillation.

-

The crude product can be further purified by high-vacuum distillation or sublimation to yield high-purity 1,4-dihydroxyanthraquinone.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

Principle: This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and the appropriate reaction buffer.

-

Compound Addition: Add the test compound at various concentrations or a vehicle control.

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase II enzyme.

-

Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto an agarose (B213101) gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.

-

Data Analysis: An effective inhibitor will prevent the conversion of supercoiled DNA to relaxed DNA. The degree of inhibition can be quantified by measuring the intensity of the DNA bands.

Signaling Pathways and Mechanisms of Action

The biological effects of 1,4-dihydroxyanthraquinone derivatives are mediated through their interaction with various cellular signaling pathways.

Topoisomerase II Inhibition and Downstream Apoptotic Pathway

As previously mentioned, a primary mechanism of anticancer activity for many 1,4-dihydroxyanthraquinone derivatives is the inhibition of topoisomerase II. This leads to the accumulation of DNA double-strand breaks, which are recognized by cellular DNA damage sensors like ATM and ATR kinases.[2] These kinases initiate a signaling cascade that can lead to cell cycle arrest and apoptosis.[2][20] The downstream signaling involves the activation of checkpoint kinases like Chk2, which in turn can activate p53, a key tumor suppressor protein.[2] Activated p53 promotes the transcription of pro-apoptotic proteins such as Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[21]

References

- 1. CN102850193A - Preparation method of anthracene compound - Google Patents [patents.google.com]

- 2. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN104926636A - Method for preparing 1,4-dihydroxy anthraquinone - Google Patents [patents.google.com]

- 6. CN103664567A - Novel process for producing 1,4-dihydroxy anthraquinone - Google Patents [patents.google.com]

- 7. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 8. CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body - Google Patents [patents.google.com]

- 9. Microbial Synthesis of Non-Natural Anthraquinone Glucosides Displaying Superior Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Topoisomerase II inhibitor-induced apoptosis in thymocytes and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of anthraquinone-connected coumarin derivatives via grindstone method and their evaluation of antibacterial, antioxidant, tyrosinase inhibitory activities with molecular docking, and DFT calculation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Topoisomerase inhibitor-induced apoptosis accompanied by down-regulation of Bcl-2 in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermal Stability of Solvent Blue 122: A Technical Guide for Polymer Applications

For Researchers, Scientists, and Polymer Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Solvent Blue 122, a widely used anthraquinone-based dye for coloring various polymers. Understanding the thermal properties of this colorant is critical for its successful incorporation into high-temperature processing applications, ensuring color consistency and product integrity.

Introduction to this compound

This compound (C.I. 60744) is an organic dye belonging to the anthraquinone (B42736) class, known for its deep, reddish-blue hue.[1][2] Its molecular formula is C22H16N2O4.[3][4][5][6] It is primarily used in the plastics and polymer industries to color materials such as polystyrene (PS), polycarbonate (PC), polyethylene (B3416737) terephthalate (B1205515) (PET), polymethyl methacrylate (B99206) (PMMA), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS).[1][2][7][8] The dye is valued for its high tinting strength, good light fastness, and excellent migration resistance.[2][7][9]

Thermal Properties of this compound

The thermal stability of a colorant is a crucial factor in polymer processing, as temperatures can often exceed 200-300°C. Insufficient thermal stability can lead to color degradation, outgassing, and a reduction in the mechanical properties of the final product. This compound is recognized for its high heat resistance, making it suitable for a range of engineering plastics.[1][7][8][10][11]

Quantitative Data Summary

The following table summarizes the key thermal and physical properties of this compound as reported in various technical datasheets.

| Property | Value | Polymer Context | Source(s) |

| Chemical Formula | C22H16N2O4 | N/A | [3][4][5][6] |

| Molecular Weight | 372.37 g/mol | N/A | [4][5][6] |

| Melting Point | 238-242°C | N/A | [1] |

| 280°C | N/A | [2] | |

| Heat Resistance | Up to 300°C | General for Engineering Plastics (PC, PET, PA, ABS) | [1] |

| 300°C | Polystyrene (PS) | [1] | |

| 340°C | Polycarbonate (PC) | [12] | |

| 300°C | Polystyrene (PS) | [12] | |

| 300°C | Polymethyl Methacrylate (PMMA) | [12] | |

| 290°C | Acrylonitrile Butadiene Styrene (ABS) | [12] | |

| 280-300°C | General | [2] | |

| Thermal Decomposition | Not less than 300°C | General | [2] |

Experimental Protocols for Thermal Stability Assessment

The primary method for evaluating the thermal stability of colorants and polymers is Thermogravimetric Analysis (TGA) .

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14] This measurement provides information about the thermal stability and composition of the material.[13]

Detailed Methodology:

-

Sample Preparation: A small, representative sample of this compound powder or the colored polymer (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (commonly made of ceramic or platinum).

-

Instrument Setup: The TGA instrument consists of a high-precision microbalance and a furnace. The sample is placed on the balance within the furnace.

-

Atmosphere Control: An inert gas, typically nitrogen, is purged through the furnace to prevent oxidative degradation during the analysis. This allows for the study of the inherent thermal stability of the material.

-

Temperature Program: The furnace is heated at a constant, predefined rate (e.g., 10 or 20°C per minute) over a specified temperature range.

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as the temperature increases.

-

Data Analysis: The resulting data is plotted as a thermogram, showing mass percentage on the y-axis versus temperature on the x-axis. The derivative of this curve (DTG curve) can also be plotted to identify the temperatures at which the rate of mass loss is maximal.[15]

Interpretation of TGA Results:

-

Onset of Decomposition: The temperature at which a significant mass loss begins is taken as the onset of thermal decomposition.

-

Mass Loss Steps: The thermogram can show one or more distinct steps, each corresponding to the loss of a specific component (e.g., moisture, solvents, or decomposition of the dye molecule).[15]

-

Residual Mass: The mass remaining at the end of the experiment at the maximum temperature is the non-volatile residue.[15]

Visualizations

Experimental Workflow for Thermal Stability Evaluation

Caption: Workflow for assessing the thermal stability of this compound in a polymer matrix.

Relationship Between Temperature, Polymer, and Dye Stability

Caption: Factors influencing the stability of this compound in polymers at elevated temperatures.

Conclusion

This compound exhibits excellent thermal stability, with a decomposition temperature generally at or above 300°C.[1][2] This makes it a suitable colorant for a wide variety of engineering plastics that require high-temperature processing, including polycarbonate, PET, and polystyrene.[1][8][12] The specific heat resistance can vary depending on the polymer matrix in which it is incorporated.[12] For critical applications, it is essential to perform thermal analysis, such as TGA, on the final colored compound to confirm that the thermal stability of the dye-polymer system meets the requirements of the intended processing conditions and end-use environment.

References

- 1. royal-chem.com [royal-chem.com]

- 2. This compound – Ranbar Blue R Plastic Dye [ranbarr.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 67905-17-3 [m.chemicalbook.com]

- 5. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. specialchem.com [specialchem.com]

- 8. This compound [jnogilvychem.com]

- 9. specialchem.com [specialchem.com]

- 10. specialchem.com [specialchem.com]

- 11. Solvent & Polymer Soluble Dyes for Plastic | Prima Chemicals [primachemicals.com]

- 12. additivesforpolymer.com [additivesforpolymer.com]

- 13. umw.edu.pl [umw.edu.pl]

- 14. mt.com [mt.com]

- 15. sevenstarpharm.com [sevenstarpharm.com]

An In-depth Technical Guide to the Lightfastness and Degradation Pathways of Solvent Blue 122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lightfastness and photodegradation of Solvent Blue 122 (C.I. 60744), an anthraquinone-based dye. This document summarizes key performance data, details relevant experimental protocols, and proposes potential degradation pathways based on the current scientific understanding of anthraquinone (B42736) dye chemistry.

Introduction to this compound